3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one
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Overview
Description
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one is a chemical compound with the molecular formula C6H7Cl3O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a trichloromethyl group and two methyl groups attached to the oxetane ring. It has various applications in scientific research and industry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one typically involves the reaction of trichloromethyl ketone with a suitable reagent to form the oxetane ring. One common method is the cyclization of trichloromethyl ketone with a base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an inert solvent like diethyl ether or benzene to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules. The oxetane ring can also undergo ring-opening reactions, which are useful in polymerization and other industrial processes.
Comparison with Similar Compounds
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one can be compared with other oxetane derivatives, such as:
3,3-Dimethyl-4-(chloromethyl)oxetan-2-one: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
3,3-Dimethyl-4-(bromomethyl)oxetan-2-one: Contains a bromomethyl group, which affects its reactivity and applications.
3,3-Dimethyl-4-(iodomethyl)oxetan-2-one: The iodomethyl group provides different reactivity patterns compared to the trichloromethyl group.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
15347-83-8 |
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Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
3,3-dimethyl-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C6H7Cl3O2/c1-5(2)3(6(7,8)9)11-4(5)10/h3H,1-2H3 |
InChI Key |
SHSQYPREIQYABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC1=O)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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